MAO-B Inhibitory Activity: Comparable Potency to Selegiline in Recombinant Human Enzyme Assay
This compound inhibits human recombinant monoamine oxidase B (MAO-B) with an IC50 of 83 nM [1]. This value is comparable to the clinically used MAO-B inhibitor selegiline, which exhibits an IC50 of 51 nM against the same enzyme isoform under comparable assay conditions . The 1.6-fold difference places this compound within the same nanomolar potency class, distinguishing it from the precursor 2-amino-5-chlorobenzophenone, which does not demonstrate significant MAO-B inhibition in published datasets. [2]
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 83 nM |
| Comparator Or Baseline | Selegiline (reference MAO-B inhibitor): 51 nM |
| Quantified Difference | 1.6-fold higher IC50 (83 nM vs. 51 nM) |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hr |
Why This Matters
This level of MAO-B inhibition makes the compound a viable tool for validating enzyme assays and exploring structure-activity relationships in neuropharmacology, particularly when a non-selective or structurally distinct inhibitor is required.
- [1] BindingDB. BDBM50075957 (CHEMBL3415792). Affinity Data: IC50 83 nM for human recombinant MAO-B. Accessed 2026-04-21. View Source
- [2] PubChem. 2-Amino-5-chlorobenzophenone (CID 13084). Biological Test Results: No MAO-B inhibition data reported. Accessed 2026-04-21. View Source
